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molecular formula C8H4N2OS B1319588 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile CAS No. 55040-34-1

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile

Cat. No. B1319588
M. Wt: 176.2 g/mol
InChI Key: ZZPNWIRCTPUMKN-UHFFFAOYSA-N
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Patent
US07199119B2

Procedure details

To a stirring solution of diphenyl ether (1.5 L) and trin-butylamine (0.3 L) heated to an equilibrated temperature of 215° C. was dropwise added a solution of 3-cyano-3-thiophen-2-yl-acryloyl azide 23 (85 g, 0.416 mol) in CH2Cl2 (340 mL). The temperature was maintained between 210–215° C. during this time. Following addition, the reaction was stirred a further 30 min, then allowed to cool to room temperature, during which the pure product precipitated from solution. The product was filtered and washed with copious hexane. Drying the precipitate under vacuum provided 58.4 g of 24. 1H NMR (400 MHz, d6-DMSO) δ 12.36 (s, 1H), 8.27 (s, 1H), 7.81 (d, J=5 Hz, 1H), 7.57 (d, J=5 Hz 1H).
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
0.3 L
Type
reactant
Reaction Step One
Name
3-cyano-3-thiophen-2-yl-acryloyl azide
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
340 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C1([O:7][C:8]2C=CC=CC=2)C=CC=CC=1.C([N:18](CCCC)CCCC)CCC.[C:27]([C:29]([C:36]1[S:37][CH:38]=[CH:39][CH:40]=1)=[CH:30]C(N=[N+]=[N-])=O)#[N:28]>C(Cl)Cl>[O:7]=[C:8]1[C:40]2[CH:39]=[CH:38][S:37][C:36]=2[C:29]([C:27]#[N:28])=[CH:30][NH:18]1

Inputs

Step One
Name
Quantity
1.5 L
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
0.3 L
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Two
Name
3-cyano-3-thiophen-2-yl-acryloyl azide
Quantity
85 g
Type
reactant
Smiles
C(#N)C(=CC(=O)N=[N+]=[N-])C=1SC=CC1
Name
Quantity
340 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred a further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained between 210–215° C. during this time
ADDITION
Type
ADDITION
Details
addition
CUSTOM
Type
CUSTOM
Details
precipitated from solution
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with copious hexane
CUSTOM
Type
CUSTOM
Details
Drying the precipitate under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1NC=C(C2=C1C=CS2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 58.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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